2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine
Brand Name: Vulcanchem
CAS No.: 230615-69-7
VCID: VC21167530
InChI: InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2
SMILES: C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F
Molecular Formula: C13H14F3N3O
Molecular Weight: 285.26 g/mol

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine

CAS No.: 230615-69-7

Cat. No.: VC21167530

Molecular Formula: C13H14F3N3O

Molecular Weight: 285.26 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine - 230615-69-7

Specification

CAS No. 230615-69-7
Molecular Formula C13H14F3N3O
Molecular Weight 285.26 g/mol
IUPAC Name 1-(4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2
Standard InChI Key LWZYCQINJXEWRC-UHFFFAOYSA-N
SMILES C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F
Canonical SMILES C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator